西拉扎普利

描述

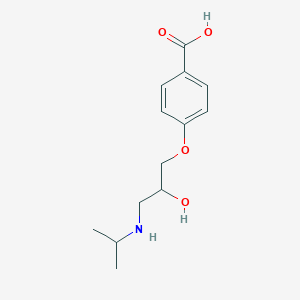

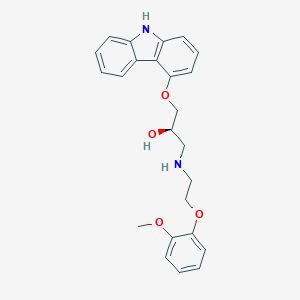

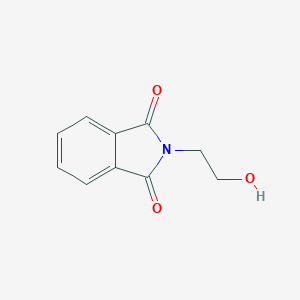

Cilazaprilat is the active metabolite of Cilazapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used for the treatment of hypertension and congestive heart failure . It is a small molecule with a molecular formula of C20 H27 N3 O5 .

Synthesis Analysis

Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, Cilazaprilat . The transformation of Cilazapril to Cilazaprilat occurs through a deesterification reaction .Molecular Structure Analysis

The molecular structure of Cilazaprilat is characterized by a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .Chemical Reactions Analysis

Cilazapril degrades in the course of a deesterification reaction forming Cilazaprilat . The kinetic model of Cilazapril degradation in the solid state depends on the presence of moisture in the surrounding environment .Physical And Chemical Properties Analysis

Cilazaprilat is a small molecule with a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .科学研究应用

1. 对内皮依赖性反应的影响

西拉扎普利已被证明会影响犬动脉的内皮依赖性松弛和收缩。它增强对缓激肽的内皮依赖性松弛,并增加非前列腺素内皮衍生松弛因子的释放。这表明西拉扎普利可能通过增加内皮衍生松弛因子的产生而具有降压和心脏保护作用 (Mombouli, Nephtali, & Vanhoutte, 1991).

2. 药代动力学特性

西拉扎普利是西拉扎普利的活性形式,由于其长的末端相消除半衰期,表现出适合每日给药一次的药代动力学特性。这使其可能适合治疗高血压和充血性心力衰竭等疾病 (Deget & Brogden, 1991).

3. 对自由基损伤的保护作用

在心肌缺血再灌注模型中,西拉扎普利已通过减轻脂质过氧化和蛋白质氧化的参数显示出保护作用。这表明其在涉及心血管系统中自由基损伤的情况下的潜在效用 (Haklar et al., 1995).

4. 剂量反应关系和酶抑制

研究探索了西拉扎普利剂量与其抑制血管紧张素转换酶 (ACE) 的能力之间的关系,为其在高血压中的治疗应用提供了宝贵的见解 (Francis et al., 1987).

5. 对红细胞中钠钾转运的影响

西拉扎普利已显示出对人红细胞中钠钾转运系统的影响,表明其可能影响细胞离子转运过程 (Lijnen, 1990).

6. 临床药理学

在临床药理学研究中,西拉扎普利(衍生自西拉扎普利)被描述为一种有效且可逆的 ACE 抑制剂。其特性包括长的末端半衰期和对心血管反射的影响最小,这在治疗高血压方面可能是有利的 (Kleinbloesem et al., 1989).

作用机制

Target of Action

Cilazaprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Pharmacokinetics

It is known that cilazapril, the prodrug of cilazaprilat, is rapidly absorbed and hydrolyzed to cilazaprilat after absorption . More research is needed to fully understand the ADME properties of Cilazaprilat and their impact on its bioavailability.

Result of Action

The primary result of Cilazaprilat’s action is a decrease in blood pressure . By inhibiting the production of angiotensin II, it decreases sodium and water reabsorption and vasoconstriction . This leads to a decrease in vascular resistance and, therefore, blood pressure .

Action Environment

The action, efficacy, and stability of Cilazaprilat can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of Cilazapril, the prodrug of Cilazaprilat, were found to be essentially the same in healthy, normotensive Chinese and Caucasians . The changes in plasma renin activity (pra) and aldosterone suggest an ethnic difference in the responses of the renin-angiotensin-aldosterone system . More research is needed to fully understand how environmental factors influence the action of Cilazaprilat.

安全和危害

属性

IUPAC Name |

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAUYSRYXACKSC-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238043 | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90139-06-3 | |

| Record name | Cilazaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILAZAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Cilazaprilat?

A1: Cilazaprilat is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, , ] It competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to angiotensin II. [, ]

Q2: What are the downstream consequences of ACE inhibition by Cilazaprilat?

A2: By preventing the formation of angiotensin II, Cilazaprilat induces vasodilation, lowers blood pressure, and reduces aldosterone secretion. [, , ] This leads to a decrease in sodium and water retention, contributing to its therapeutic effects in hypertension and heart failure. [, , ]

Q3: How does Cilazaprilat interact with the kallikrein-kinin system?

A3: Cilazaprilat, through its ACE inhibitory activity, prevents the degradation of bradykinin. [, , , , ] This leads to an accumulation of bradykinin, which contributes to vasodilation via nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) release. [, , , , , ]

Q4: What is the significance of the augmented bradykinin levels in Cilazaprilat's action?

A4: Increased bradykinin levels, due to Cilazaprilat’s ACE inhibition, contribute to several beneficial effects, including:

- Enhanced Coronary Blood Flow: Bradykinin, stimulated by Cilazaprilat, increases coronary blood flow and improves myocardial function in ischemic conditions. [, ]

- Cardioprotection: Cilazaprilat, through bradykinin and NO, protects cardiac myocytes from hypoxia/reoxygenation injury. [, ]

- Renal Vasodilation: Bradykinin plays a role in Cilazaprilat-induced renal vasodilation, contributing to its beneficial effects on renal function. [, , ]

Q5: What is the molecular formula and weight of Cilazaprilat?

A5: The molecular formula of Cilazaprilat is C21H29N3O5, and its molecular weight is 403.47 g/mol.

Q6: Are there any notable spectroscopic data available for Cilazaprilat?

A6: While specific spectroscopic data isn't extensively discussed in the provided research, Cilazaprilat's structure has been confirmed through techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS). [, ]

Q7: Describe the absorption and metabolism of Cilazapril, the prodrug of Cilazaprilat.

A7: Cilazapril is rapidly absorbed after oral administration and is rapidly metabolized in the liver to its active metabolite, Cilazaprilat. [, , , , ]

Q8: How is Cilazaprilat eliminated from the body?

A8: Cilazaprilat is primarily eliminated through renal excretion, with a small portion excreted in bile. [, , ]

Q9: How does renal function affect Cilazaprilat's pharmacokinetics?

A9: Cilazaprilat clearance is dependent on renal function. [, , ] Dosage adjustments are often necessary in patients with renal impairment to avoid drug accumulation. [, ]

Q10: Does Cilazaprilat exhibit dose proportionality in its pharmacokinetics?

A10: While Cilazaprilat shows dose proportionality at lower doses, its pharmacokinetics become nonlinear at higher doses, potentially due to saturable binding to ACE. [, ]

Q11: How effective is Cilazaprilat in reducing blood pressure in hypertensive models?

A11: Cilazaprilat effectively reduces blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs). [, , ]

Q12: Does Cilazaprilat directly affect vascular smooth muscle cells (VSMCs)?

A12: Cilazaprilat demonstrates both endothelium-dependent and -independent effects on VSMC proliferation. [, ] While it can indirectly modulate VSMC growth via its effects on the endothelium and angiotensin II, it may also possess direct inhibitory effects. [, ]

Q13: How does Cilazaprilat affect cerebral circulation in hypertension?

A13: Research suggests that Cilazaprilat can improve endothelium-dependent dilation in cerebral arterioles of hypertensive rats, potentially by enhancing the response to vasodilators like bradykinin. []

Q14: Are there any strategies to enhance Cilazaprilat's delivery to specific targets?

A14: While the provided research doesn't focus on targeted drug delivery for Cilazaprilat, future research could explore nanocarriers or prodrug strategies to enhance its delivery to specific tissues, potentially reducing off-target effects.

Q15: What analytical methods are commonly employed to measure Cilazaprilat levels?

A15: Radioenzymatic assays and HPLC coupled with UV detection or MS are frequently used for quantifying Cilazaprilat in biological samples. [, , , , ] These techniques offer sensitivity and selectivity for accurate drug monitoring.

Q16: How is the quality of Cilazaprilat formulations ensured?

A16: Quality control measures for Cilazaprilat formulations involve rigorous analytical method validation, ensuring accuracy, precision, and specificity. [, , ] These measures are crucial for maintaining drug safety and efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)